molecular formula C13H20BrNO4S2 B11835056 2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B11835056
M. Wt: 398.3 g/mol
InChI Key: ZUQBWBXHSVEHLK-UHFFFAOYSA-N
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Description

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno[3,2-e][1,2]thiazine and bromopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves multiple steps. One common approach is to start with the thieno[3,2-e][1,2]thiazine core and introduce the bromopropyl and ethoxyethoxy groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The ethoxyethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and ethers.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized thieno[3,2-e][1,2]thiazine derivative.

Scientific Research Applications

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1,1-diethoxyethane: Similar in structure but lacks the thieno[3,2-e][1,2]thiazine core.

    1-bromo-3-(1-ethoxyethoxy)propane: Shares the bromopropyl and ethoxyethoxy groups but differs in the core structure.

Uniqueness

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is unique due to its combination of the thieno[3,2-e][1,2]thiazine core with bromopropyl and ethoxyethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20BrNO4S2

Molecular Weight

398.3 g/mol

IUPAC Name

2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydrothieno[3,2-e]thiazine 1,1-dioxide

InChI

InChI=1S/C13H20BrNO4S2/c1-3-18-10(2)19-12-9-15(7-4-6-14)21(16,17)13-11(12)5-8-20-13/h5,8,10,12H,3-4,6-7,9H2,1-2H3

InChI Key

ZUQBWBXHSVEHLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1CN(S(=O)(=O)C2=C1C=CS2)CCCBr

Origin of Product

United States

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